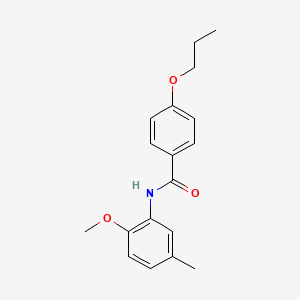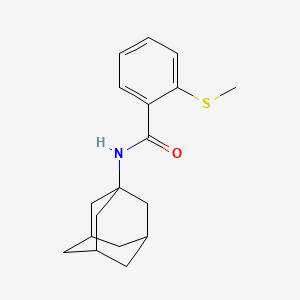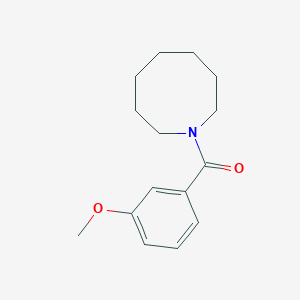![molecular formula C17H15N3O3 B5318866 4-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5318866.png)
4-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine is a compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit various biochemical and physiological effects. In
作用機序
The mechanism of action of 4-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, studies have suggested that this compound exerts its effects through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Some of the effects of this compound include:
1. Inhibition of bacterial and fungal growth: This compound has been found to inhibit the growth of various bacterial and fungal strains.
2. Reduction of inflammation: this compound has been found to reduce inflammation, making it a potential candidate for the treatment of inflammatory diseases.
3. Induction of apoptosis: This compound has been found to induce apoptosis in various cancer cell lines.
実験室実験の利点と制限
4-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. High potency: This compound has been found to exhibit high potency against various bacterial and fungal strains.
2. Broad-spectrum activity: this compound has been found to exhibit broad-spectrum activity against various bacterial and fungal strains.
3. Low toxicity: This compound has been found to exhibit low toxicity, making it a potential candidate for drug development.
Some of the limitations of this compound include:
1. Poor solubility: this compound has poor solubility in water, which can make it difficult to work with in lab experiments.
2. Limited stability: This compound has limited stability, which can make it difficult to store and use in lab experiments.
将来の方向性
There are several future directions for the study of 4-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine. Some of the possible future directions include:
1. Development of new derivatives: Further studies can be conducted to develop new derivatives of this compound with improved properties.
2. Mechanistic studies: More studies can be conducted to better understand the mechanism of action of this compound.
3. Clinical trials: Clinical trials can be conducted to evaluate the potential of this compound as a drug candidate for the treatment of various diseases.
4. Formulation studies: Formulation studies can be conducted to develop new formulations of this compound with improved solubility and stability.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a potential candidate for drug development. The synthesis method, scientific research applications, mechanism of action, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in scientific research.
合成法
The synthesis of 4-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine can be achieved through a multistep reaction process. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 5-(3,4-dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one. The final step involves the reaction of this intermediate with pyridine-2-carboxylic acid and phosphorous oxychloride to form the desired compound.
科学的研究の応用
4-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a potential candidate for drug development. Some of the potential applications of this compound in scientific research include:
1. Antimicrobial activity: this compound has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
2. Anti-inflammatory activity: This compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
3. Anticancer activity: this compound has been found to exhibit anticancer activity against various cancer cell lines.
特性
IUPAC Name |
5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-21-14-5-3-12(11-15(14)22-2)4-6-16-19-17(20-23-16)13-7-9-18-10-8-13/h3-11H,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWVUYZILJUXOG-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC(=NO2)C3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC(=NO2)C3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-(4aS,8aR)-6-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5318790.png)

![2-{[(2-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5318797.png)
![4-benzyl-3-ethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5318805.png)
![2,2-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5318817.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[(5-methyl-2-thienyl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5318820.png)
![allyl 5-[4-(acetyloxy)phenyl]-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318827.png)


![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5318846.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5318852.png)
![4-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5318859.png)
